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Compound of Interest

Compound Name: Tilisolol

Cat. No.: B1201935 Get Quote

An In-depth Technical Guide to Tilisolol (C₁₇H₂₄N₂O₃): Chemical Structure and Properties

Introduction
Tilisolol is a pharmacologically active compound with the chemical formula C₁₇H₂₄N₂O₃. It is

classified as a non-selective beta-adrenergic antagonist, commonly referred to as a beta-

blocker.[1][2] A distinguishing feature of Tilisolol is its dual mechanism of action; in addition to

blocking both beta-1 and beta-2 adrenergic receptors, it exhibits vasodilatory properties by

opening ATP-sensitive potassium channels.[1][2] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, mechanisms of action, and relevant experimental protocols for Tilisolol, intended

for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers
The molecular structure of Tilisolol is characterized by a 4-(3-(tert-butylamino)-2-

hydroxypropoxy)-2-methylisoquinolin-1-one backbone.[3]

Table 1: Chemical Identifiers for Tilisolol
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Identifier Value

IUPAC Name

(RS)-4-[3-(tert-butylamino)-2-
hydroxypropoxy]-2-methylisoquinolin-1-
one

CAS Number
85136-71-6 (Free Base)[3], 62774-96-3

(Hydrochloride)[3]

SMILES

CC(C)

(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)

O

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-

12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-

13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3

| InChIKey | TWVUMMQUXMYOOH-UHFFFAOYSA-N |

Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile. While comprehensive experimental data for

Tilisolol is limited in publicly available literature, key calculated and known properties are

summarized below.

Table 2: Physicochemical Properties of Tilisolol
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Property Value Notes

Molecular Formula C₁₇H₂₄N₂O₃

Molecular Weight 304.39 g/mol [3]

Monoisotopic Mass 304.17868 Da Predicted

XlogP 1.1
Predicted measure of

lipophilicity.

Melting Point Not available
Experimental data not found in

reviewed literature.

Aqueous Solubility Not available
Experimental data not found in

reviewed literature.

| pKa | Not available | Experimental data not found in reviewed literature. |

Pharmacology
Tilisolol's pharmacological profile is defined by its dual mechanism of action, which makes it

distinct from many other beta-blockers.[1][2]

Mechanism of Action
Beta-Adrenergic Receptor Blockade: Tilisolol is a non-selective antagonist of beta-1 and

beta-2 adrenergic receptors.[1][2] By blocking these receptors, it inhibits the action of

endogenous catecholamines like epinephrine and norepinephrine.[4] This leads to a

reduction in heart rate and myocardial contractility, contributing to its antihypertensive

effects.[1][2]

ATP-Sensitive Potassium (K-ATP) Channel Opening: Tilisolol induces vasodilation by

opening ATP-sensitive potassium channels in vascular smooth muscle.[1][5][6] This action

leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent

relaxation of the smooth muscle, resulting in vasodilation. This effect is particularly noted in

coronary arteries.[6]

Pharmacodynamics
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The primary pharmacodynamic effects of Tilisolol are on the cardiovascular system. In human

studies, Tilisolol administration has been shown to decrease heart rate and mean blood

pressure.[7] Unlike propranolol, Tilisolol does not appear to cause peripheral vasoconstriction

or increase forearm vascular resistance.[7] Its vasodilatory action is more pronounced in

coronary resistance vessels than in large coronary arteries.[6]

Table 3: Pharmacodynamic Parameters of Tilisolol

Parameter Value Receptor/System

| Binding Affinity (Ki) | 159.0 nM | Beta-Adrenergic Receptors (subtype not specified)[1] |

Pharmacokinetics
The study of Tilisolol's pharmacokinetics reveals how the body processes the drug.

Table 4: Summary of Tilisolol Pharmacokinetic Properties

ADME Parameter Description

Absorption

After oral administration, Tilisolol is
reported to be rapidly absorbed from the
gastrointestinal tract, with peak plasma
concentrations typically reached within
one to two hours.[4]

Distribution
In animal studies, Tilisolol has been shown to

distribute into various tissues.[8]

Metabolism Tilisolol is primarily metabolized in the liver.[4]

Excretion
The drug and its metabolites are excreted via

the kidneys.[4]

| Half-life | Tilisolol is described as having a relatively long half-life, which may allow for once-

daily dosing.[4] Specific quantitative data in humans is not readily available. |
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Signaling Pathways
Beta-Adrenergic Receptor Antagonism
Tilisolol competitively binds to β-adrenergic receptors, preventing the activation of adenylyl

cyclase by G-proteins and the subsequent production of cyclic AMP (cAMP). This blockade

mitigates the downstream effects of catecholamines on cardiac muscle, such as increased

heart rate and contractility.
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Beta-Adrenergic Receptor Antagonism by Tilisolol

ATP-Sensitive K⁺ Channel Opening
In vascular smooth muscle cells, Tilisolol promotes the opening of ATP-sensitive potassium

(K-ATP) channels. The resulting efflux of K⁺ ions leads to hyperpolarization of the cell

membrane, which in turn causes the closure of voltage-gated calcium channels. The decrease

in intracellular calcium leads to muscle relaxation and vasodilation.
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Mechanism of Tilisolol-Induced Vasodilation

Experimental Protocols
The following sections detail methodologies for key experiments relevant to the

characterization of Tilisolol.

Radioligand Binding Assay for Beta-Adrenergic
Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of

Tilisolol for beta-adrenergic receptors.

Objective: To quantify the affinity of Tilisolol for β-adrenergic receptors.

Methodology:

Membrane Preparation:
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Homogenize tissue or cells expressing β-adrenergic receptors (e.g., rat heart ventricles,

CHO cells expressing human β1 or β2 receptors) in an ice-cold lysis buffer (e.g., 50mM

Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell

membranes.

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine

protein concentration using a suitable method (e.g., BCA assay).

Assay:

In a 96-well plate, combine the membrane preparation, a fixed concentration of a

suitable radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist), and varying

concentrations of unlabeled Tilisolol.

Total binding is determined in the absence of a competitor, while non-specific binding is

measured in the presence of a high concentration of a non-radiolabeled antagonist

(e.g., 10 µM propranolol).

Incubation:

Incubate the plates at a controlled temperature (e.g., 30-37°C) for a duration sufficient

to reach equilibrium (e.g., 60-180 minutes).[1]

Filtration:

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C,

pre-soaked in polyethyleneimine to reduce non-specific binding).

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Measure the radioactivity trapped on the filters using a scintillation counter.
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Data Analysis:

Calculate specific binding (Total Binding - Non-specific Binding).

Plot the percentage of specific binding against the log concentration of Tilisolol to
generate a competition curve and determine the IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where

[L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay

Vasorelaxation Assay in Isolated Rat Aorta
This protocol is based on studies investigating the vasodilatory effects of Tilisolol.[5]
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Objective: To measure the vasorelaxant effect of Tilisolol and determine its dependence on

K-ATP channels.

Methodology:

Tissue Preparation:

Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in length).

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained

at 37°C and bubbled with 95% O₂ / 5% CO₂.

Contraction:

Pre-contract the aortic rings with a contracting agent, such as potassium chloride (KCl,

e.g., 20 mM) or phenylephrine, to induce a stable tonic contraction.

Drug Application:

Once a stable contraction is achieved, add Tilisolol cumulatively in increasing

concentrations (e.g., 10⁻⁵ to 10⁻³ M).

Record the isometric tension to measure the degree of relaxation.

Mechanism Investigation:

To investigate the role of K-ATP channels, repeat the experiment in the presence of a K-

ATP channel blocker, such as glibenclamide. A rightward shift in the concentration-

response curve for Tilisolol would indicate the involvement of these channels.[5]

Data Analysis:

Express the relaxation as a percentage of the pre-contraction tension.

Plot the percentage of relaxation against the log concentration of Tilisolol to generate a

dose-response curve and calculate parameters such as EC₅₀.

Patch-Clamp Electrophysiology
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This protocol is based on a study of Tilisolol's effects on cardiac ion channels in guinea pig

ventricular myocytes.[9][10]

Objective: To measure the effects of Tilisolol on transmembrane ionic currents.

Methodology:

Cell Isolation:

Isolate single ventricular myocytes from a guinea pig heart using enzymatic digestion.

Recording:

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier.

Use appropriate internal (pipette) and external (bath) solutions to isolate specific ionic

currents (e.g., L-type Ca²⁺ current, I(Ca,L); delayed rectifier K⁺ current, I(K)).

Drug Application:

After establishing a stable whole-cell recording, perfuse the cell with a control solution

and then with solutions containing different concentrations of Tilisolol (e.g., 10 µM, 100

µM).[9]

Voltage Protocols:

Apply specific voltage-clamp protocols to elicit the currents of interest and measure

parameters such as current amplitude and inactivation kinetics.

Data Analysis:

Analyze the recorded currents to determine the effect of Tilisolol on each specific ion

channel. Compare the current characteristics before, during, and after drug application.

Conclusion
Tilisolol (C₁₇H₂₄N₂O₃) is a non-selective beta-adrenergic antagonist with a unique vasodilating

property mediated by the opening of ATP-sensitive potassium channels. This dual mechanism
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of action provides a distinct pharmacological profile compared to other beta-blockers. While its

core chemical structure and qualitative pharmacological effects are well-documented, a notable

gap exists in the publicly available literature regarding specific quantitative physicochemical

data and detailed human pharmacokinetic parameters. The experimental protocols outlined in

this guide provide a framework for the further investigation and characterization of Tilisolol for

research and drug development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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